molecular formula C7H7BrN2O2 B3087479 (4-Bromo-2-nitrophenyl)methanamine CAS No. 1174006-84-8

(4-Bromo-2-nitrophenyl)methanamine

Cat. No.: B3087479
CAS No.: 1174006-84-8
M. Wt: 231.05 g/mol
InChI Key: XHIHORXRWODQHL-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-nitrophenyl)methanamine typically involves a multi-step process. One common method includes the bromination of 2-nitrotoluene to introduce the bromine atom at the para position. This is followed by the reduction of the nitro group to an amine group. The reaction conditions often involve the use of bromine (Br2) and iron(III) bromide (FeBr3) for the bromination step, and hydrogen gas (H2) with a palladium catalyst (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-nitrophenyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Oxidation Reactions: The amine group can be oxidized to a nitro group or other functional groups under specific conditions.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of (4-Bromo-2-aminophenyl)methanamine.

    Oxidation: Formation of (4-Bromo-2-nitrophenyl)methanone or other oxidized derivatives.

Scientific Research Applications

(4-Bromo-2-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include the modulation of cellular signaling pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-nitrophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (4-Bromo-2-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an amine group.

    (4-Bromo-2-nitrophenyl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(4-Bromo-2-nitrophenyl)methanamine is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. Its amine group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIHORXRWODQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299506
Record name 4-Bromo-2-nitrobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174006-84-8
Record name 4-Bromo-2-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174006-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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